Cas no 335391-79-2 (4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid structure](https://www.kuujia.com/scimg/cas/335391-79-2x500.png)
4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid Chemical and Physical Properties
Names and Identifiers
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- 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid
- SMR000124858
- HMS2478N05
- MLS000067433
- STK677139
- CHEMBL1337199
- 335391-79-2
- 4-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]butanoic acid
- 4-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)formamido]butanoic acid
- 4-((2-Methyl-4,5,6,7-Tetrahydro-Benzofuran-3-Carbonyl)-Amino)-Butyric Acid
- Butanoic acid, 4-(4,5,6,7-tetrahydro-2-methyl-3-benzofuroylamino)-
- 109-037-8
- 4-(2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxamido)butanoic acid
- 4-(2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxamido)butanoicacid
- JDYVVIFWXCTKNH-UHFFFAOYSA-N
- AKOS000300653
- 4-([(2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino)butanoic acid #
- 4-{[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}butanoic acid
- 4-[(2-methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid, AldrichCPR
-
- Inchi: InChI=1S/C14H19NO4/c1-9-13(10-5-2-3-6-11(10)19-9)14(18)15-8-4-7-12(16)17/h2-8H2,1H3,(H,15,18)(H,16,17)
- InChI Key: JDYVVIFWXCTKNH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 265.13140809Da
- Monoisotopic Mass: 265.13140809Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.5Ų
- XLogP3: 1.7
4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM378741-5g |
4-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)formamido]butanoic acid |
335391-79-2 | 95%+ | 5g |
$701 | 2023-03-07 | |
Chemenu | CM378741-1g |
4-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)formamido]butanoic acid |
335391-79-2 | 95%+ | 1g |
$260 | 2023-03-07 |
4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid
Comprehensive Overview of 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid (CAS No. 335391-79-2)
4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid, with the CAS number 335391-79-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name, features a unique molecular structure combining a tetrahydro-benzofuran core with a butyric acid derivative. Its structural complexity and functional groups make it a valuable candidate for studying enzyme interactions, receptor binding, and metabolic pathways. Researchers are particularly interested in its potential applications in neuropharmacology and anti-inflammatory therapies, aligning with current trends in precision medicine and drug discovery.
The compound's molecular formula and weight are critical for understanding its pharmacokinetic properties. With a focus on bioavailability and solubility, scientists are exploring its suitability for oral or injectable formulations. Recent studies highlight its potential role in modulating GABAergic systems, a hot topic in neurological disorders such as anxiety and epilepsy. This aligns with frequent searches on platforms like Google Scholar for "GABA receptor modulators" and "neuroprotective agents," reflecting broader interest in central nervous system (CNS) therapeutics.
In synthetic chemistry, 335391-79-2 serves as a key intermediate for designing heterocyclic compounds. Its benzofuran moiety is notable for its prevalence in natural products and pharmaceuticals, driving demand for scalable synthesis methods. Discussions on forums like ResearchGate often center on "green chemistry approaches" for such compounds, emphasizing sustainable synthesis—a trending topic in 2024. The compound's stability under physiological conditions further supports its utility in prodrug development.
From a commercial perspective, 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid is available through specialized chemical suppliers with >98% purity, catering to high-throughput screening (HTS) labs. Its pricing and batch-to-batch consistency are frequently queried in procurement databases, underscoring its niche market relevance. Analytical techniques like HPLC and NMR are essential for quality control, topics often searched alongside the CAS number in scientific literature.
Emerging applications include its exploration in peptide conjugation for targeted drug delivery, a field gaining traction due to advancements in cancer immunotherapy. This connects to popular search terms like "bioconjugation techniques" and "small-molecule carriers." Additionally, its potential as a metabolite standard in LC-MS workflows addresses the growing need for reliable biomarker validation tools in clinical research.
Regulatory compliance remains a priority, with documentation emphasizing REACH and GMP standards—keywords heavily searched by quality assurance professionals. While not classified as hazardous, proper storage conditions (e.g., -20°C, desiccated) are routinely discussed in material safety data sheets (MSDS), another high-traffic topic in laboratory management circles.
In summary, CAS 335391-79-2 represents a multifaceted compound bridging medicinal chemistry, neuroscience, and industrial applications. Its evolving profile mirrors contemporary scientific priorities, from AI-driven drug design queries to lab automation compatibility—ensuring sustained relevance in both academic and commercial spheres.
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